Methyl 4-acetamido-2-hydroxybenzoate

Description

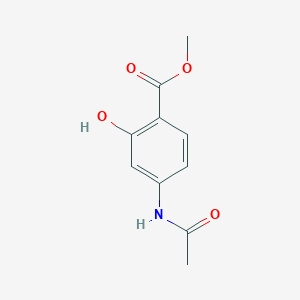

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-acetamido-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-8(9(13)5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXHOHRQXZMSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193934 | |

| Record name | Methyl 4-(acetylamino)salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4093-28-1 | |

| Record name | Benzoic acid, 4-(acetylamino)-2-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-acetamidosalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(acetylamino)salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(acetylamino)salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-ACETAMIDOSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/677WEL9DDE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-acetamido-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-acetamido-2-hydroxybenzoate, a significant organic compound, serves as a critical intermediate in the synthesis of various pharmaceutical agents and is also recognized as a process impurity in certain drug products. A thorough understanding of its physicochemical properties is paramount for researchers and professionals in drug development, enabling optimization of synthesis, formulation, and analytical methods. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows involving this compound.

Core Physicochemical Properties

This compound is a tan powder at room temperature.[1] Key identifiers and molecular properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4093-28-1 | [2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [2] |

| Molecular Weight | 209.2 g/mol | [2] |

| Appearance | Tan powder | |

| Melting Point | 146-147 °C | |

| Boiling Point (Predicted) | 405.1 ± 35.0 °C at 760 mmHg | |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | |

| pKa (Predicted) | 9.29 ± 0.10 |

Solubility Profile

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, DMSO, methanol, phosphate buffer at various pH levels)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, cease agitation and allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, centrifugation of the sample followed by filtration through a 0.45 µm filter is recommended.

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The experiment should be performed in triplicate to ensure accuracy and precision.

Lipophilicity: Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug discovery, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. An experimentally determined LogP value for this compound is not available in the public domain. The following protocol describes the widely used shake-flask method for LogP determination.

Experimental Protocol: LogP Determination (Shake-Flask Method)

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Shaker

-

Analytical instrumentation (HPLC or UV-Vis spectrophotometer)

Procedure:

-

Prepare a stock solution of this compound in the aqueous phase.

-

Add equal volumes of the n-octanol and the aqueous solution of the compound to a separatory funnel or centrifuge tube.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning.

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Carefully separate the n-octanol and aqueous layers.

-

Determine the concentration of this compound in each phase using a suitable analytical technique.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient (LogP = log₁₀(P)).

Logical Workflows and Relationships

This compound is a key player in several chemical and analytical processes. The following diagrams, generated using Graphviz, illustrate two such workflows.

Caption: Synthetic pathway of Mosapride from 4-Aminosalicylic Acid.

Caption: Analytical workflow for Metoclopramide impurity profiling.

Conclusion

This technical guide consolidates the available physicochemical data for this compound and provides standardized protocols for the experimental determination of key properties like solubility and lipophilicity. The presented logical workflows highlight its significance as both a synthetic intermediate and a pharmaceutical impurity. For researchers and drug development professionals, this information serves as a foundational resource for further investigation and application of this compound in their respective fields. The lack of extensive experimental data in the literature underscores the opportunity for further research to fully characterize this important molecule.

References

Methyl 4-acetamido-2-hydroxybenzoate CAS number and structure

A Technical Guide to Methyl 4-acetamido-2-hydroxybenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key chemical intermediate with significant applications in the pharmaceutical industry.[1] Its precise structure and high purity are crucial for its role as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its primary application in drug development.

Chemical Structure and Identification

This compound is an aromatic compound, a derivative of salicylic acid. Its structure consists of a benzene ring substituted with a methyl ester group, a hydroxyl group, and an acetamido group.

-

Chemical Structure:

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 4093-28-1 | [2][4][5] |

| Molecular Formula | C₁₀H₁₁NO₄ | [2][4][6] |

| Molecular Weight | 209.20 g/mol | [2][3][4] |

| Appearance | Light Brown Solid / Solid | [5] |

| Melting Point | 146-147 °C | [7] |

| Boiling Point (Predicted) | 405.1 ± 35.0 °C | [7] |

| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [7] |

| Purity | ≥97% | |

| Storage Conditions | 2-8°C Refrigerator, Inert Atmosphere | [5][7] |

| InChI Key | LCXHOHRQXZMSQN-UHFFFAOYSA-N | |

| Synonyms | 4-(Acetylamino)-2-hydroxy-benzoic Acid Methyl Ester, 4-Acetylaminosalicylic Acid Methyl Ester, Ethopabate Related Compound A | [4][5] |

Experimental Protocol: Synthesis

A common and high-yield method for the synthesis of this compound involves the acetylation of Methyl 4-amino-2-hydroxybenzoate.[8][9]

4.1 Materials and Reagents:

-

Brine solution

-

Anhydrous sodium sulfate

4.2 Step-by-Step Procedure:

-

Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve Methyl 4-amino-2-hydroxybenzoate (50.7 g) in ethyl acetate (750 mL).[8][9] Add a solution of sodium bicarbonate (34.9 g) in water (250 mL).[8][9]

-

Acetylation: Slowly add acetyl chloride (29.7 mL) dropwise to the mixture over a period of 15 minutes, maintaining the temperature at 0°C.[8][9]

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.[8][9]

-

Work-up: Once the reaction is complete, separate the organic and aqueous layers.[8][9]

-

Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.[8][9]

-

Isolation of Product: Remove the solvent (ethyl acetate) by concentration under reduced pressure.[8][9] This yields the final product as a white solid.[8]

-

Yield: The reported yield for this protocol is approximately 99% (63.5 g).[8][9]

4.3 Product Confirmation: The identity of the resulting this compound can be confirmed using spectroscopic methods.[8][9]

-

¹H-NMR (CDCl₃): δ 10.86 (bs, 1H), 7.78 (d, J=8.6Hz, 1H), 7.23 (s, 1H), 7.16 (bs, 1H), 7.10 (d, J=8.6Hz, 1H), 3.92 (s, 3H), 2.19 (s, 3H).[9]

-

Mass Spectrometry (m/z): 208 (M-H)⁺.[9]

Visualized Workflows and Applications

5.1 Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol described above.

Caption: Synthesis workflow for this compound.

5.2 Application in Drug Development

This compound is a crucial reagent, primarily utilized as a key intermediate in the multi-step synthesis of Mosapride.[1][4][8] Mosapride is a gastroprokinetic agent used to treat various gastrointestinal disorders.[1] The availability of high-purity this compound is essential for the efficient and cost-effective manufacturing of this API.[1]

The diagram below shows the hierarchical relationship of this compound in the synthesis of Mosapride.

Caption: Role as an intermediate in the synthesis of Mosapride.

Conclusion

This compound (CAS No: 4093-28-1) is a well-characterized compound with established physicochemical properties and a reliable, high-yield synthesis protocol. Its primary significance for researchers and drug development professionals lies in its role as an indispensable intermediate in the production of the API Mosapride. The data and protocols presented in this guide serve as a valuable technical resource for laboratories involved in organic synthesis and pharmaceutical manufacturing.

References

- 1. nbinno.com [nbinno.com]

- 2. methyl-4-acetamido-2-hydroxybenzoate | LGC Standards [lgcstandards.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. store.usp.org [store.usp.org]

- 7. 4093-28-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 4093-28-1 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

Synthesis pathway for Methyl 4-acetamido-2-hydroxybenzoate from 4-aminosalicylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a reliable two-step synthesis pathway for Methyl 4-acetamido-2-hydroxybenzoate, a valuable compound in pharmaceutical research, starting from 4-aminosalicylic acid. The synthesis involves an initial Fischer esterification of 4-aminosalicylic acid to yield Methyl 4-amino-2-hydroxybenzoate, followed by the acetylation of the amino group to produce the final product. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.

I. Synthesis Pathway Overview

The synthesis of this compound from 4-aminosalicylic acid is accomplished in two primary stages:

-

Esterification: The carboxylic acid functionality of 4-aminosalicylic acid is converted to a methyl ester, yielding Methyl 4-amino-2-hydroxybenzoate. This reaction is typically carried out under acidic conditions with methanol.

-

Acetylation: The amino group of Methyl 4-amino-2-hydroxybenzoate is then acetylated using an acetylating agent, such as acetyl chloride or acetic anhydride, to form the final product, this compound.

Caption: Overall two-step synthesis pathway.

II. Experimental Protocols

Step 1: Synthesis of Methyl 4-amino-2-hydroxybenzoate (Esterification)

This procedure follows a classic Fischer esterification method.

Materials:

-

4-Aminosalicylic acid

-

Methanol (freshly distilled)

-

Concentrated Sulfuric acid

-

33% Sodium hydroxide solution

-

1M Sodium hydrogen carbonate solution

-

Ether

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend 100 g (0.654 mole) of 4-aminosalicylic acid in 1 liter of freshly distilled methanol in a round-bottom flask.[1]

-

Slowly add 50 ml of concentrated sulfuric acid to the suspension while stirring.[1]

-

Reflux the reaction mixture under a nitrogen atmosphere for 24-48 hours, or until all the solid material has dissolved.[1]

-

Concentrate the solution to approximately 350 ml by evaporation under reduced pressure.[1]

-

Neutralize the concentrated solution with 33% sodium hydroxide solution and then with 1M sodium hydrogen carbonate solution.[1]

-

Extract the product with ether (3 x 250 ml).[1]

-

Wash the combined ether layers with 1M sodium hydrogen carbonate solution (2 x 50 ml) and then with water (2 x 50 ml).[1]

-

Dry the ether layer over anhydrous magnesium sulfate (20 g).[1]

-

Remove the ether by evaporation under reduced pressure to yield the product.[1]

-

Dry the product in vacuo to obtain Methyl 4-amino-2-hydroxybenzoate.[1]

Step 2: Synthesis of this compound (Acetylation)

This procedure details the acetylation of the intermediate compound.

Materials:

-

Methyl 4-amino-2-hydroxybenzoate

-

Ethyl acetate

-

Water

-

Sodium bicarbonate

-

Acetyl chloride

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 50.7 g (303.6 mmol) of Methyl 4-amino-2-hydroxybenzoate in 750 mL of ethyl acetate.

-

In a separate vessel, prepare a solution of 34.9 g of sodium bicarbonate in 250 mL of water.

-

Combine the two solutions and cool the mixture to 0°C with stirring.

-

Slowly add 29.7 mL (415.5 mmol) of acetyl chloride dropwise over 15 minutes, maintaining the temperature at 0°C.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the final product, this compound.

III. Quantitative Data

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reaction Parameters for the Synthesis of Methyl 4-amino-2-hydroxybenzoate

| Parameter | Value | Reference |

| Starting Material | 4-Aminosalicylic acid | [1] |

| Reagents | Methanol, Sulfuric acid | [1] |

| Reaction Time | 24-48 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | 62% | [1] |

| Melting Point | 120-122 °C | [1] |

Table 2: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | Methyl 4-amino-2-hydroxybenzoate |

| Reagents | Acetyl chloride, Sodium bicarbonate |

| Reaction Time | 2 hours |

| Reaction Temperature | 0°C to Room Temperature |

| Yield | 99% |

Table 3: Spectroscopic Data for this compound

| Analysis | Results |

| ¹H NMR (CDCl₃) | δ 10.86 (s, 1H), 7.78 (d, J=8.6Hz, 1H), 7.23 (s, 1H), 7.16 (br s, 1H), 7.10 (d, J=8.6Hz, 1H), 3.92 (s, 3H), 2.19 (s, 3H) |

| Mass Spectrum (m/z) | 208 (M+H)⁺ |

IV. Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis.

References

Spectroscopic Profile of Methyl 4-acetamido-2-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-acetamido-2-hydroxybenzoate (CAS No. 4093-28-1), a key intermediate in the synthesis of various pharmaceuticals. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, development, and quality control, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4-(Acetylamino)-2-hydroxy-benzoic Acid Methyl Ester, 4-Acetylaminosalicylic Acid Methyl Ester

-

CAS Number: 4093-28-1

-

Molecular Formula: C₁₀H₁₁NO₄

-

Molecular Weight: 209.20 g/mol

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Tentative Assignment |

| 10.86 | Broad Signal | - | 1H | Ar-OH |

| 7.78 | Doublet | 8.6 | 1H | Ar-H |

| 7.23 | Singlet | - | 1H | Ar-H |

| 7.16 | Broad Signal | - | 1H | NH -C=O |

| 7.10 | Doublet | 8.6 | 1H | Ar-H |

| 3.92 | Singlet | - | 3H | O-CH₃ |

| 2.19 | Singlet | - | 3H | C(=O)-CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Experimental ¹³C NMR data for this compound was not available in the searched resources.

Table 3: IR Spectroscopic Data

Experimental IR spectroscopic data for this compound was not available in the searched resources.

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 208 | [M+H]⁺ |

A full fragmentation pattern was not available in the searched resources.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filtration: Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For fragmentation analysis, a tandem mass spectrometry (MS/MS) experiment can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Workflow for tandem mass spectrometry (MS/MS) analysis.

Solubility profile of Methyl 4-acetamido-2-hydroxybenzoate in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-acetamido-2-hydroxybenzoate. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing available qualitative information, detailed experimental protocols for determining solubility, and quantitative data for structurally similar compounds to infer a likely solubility profile.

Data Presentation: Solubility Summary

| Solvent | This compound | Methylparaben ( g/100g at 25°C)[1] | Salicylamide (mol/L at 25°C)[2] | Acetaminophen (mg/mL)[3] |

| Water | Data not available | 0.25 | ~0.015 | ~2 (in PBS, pH 7.2) |

| Methanol | Slightly Soluble | 59 | ~1.0 | Data not available |

| Ethanol | Data not available | 52 | Data not available | ~25 |

| Acetone | Data not available | 47 | Data not available | Soluble[4] |

| Ethyl Acetate | Data not available | Data not available | ~0.75 | Soluble[4] |

| Dichloromethane | Data not available | Data not available | Data not available | Data not available |

| Chloroform | Data not available | Data not available | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Data not available | Data not available | ~20 |

| Dimethylformamide (DMF) | Data not available | Data not available | Data not available | ~25 |

Disclaimer: The quantitative data presented for the structurally similar compounds should be used as a directional guide only. Experimental determination is required for precise solubility values of this compound.

Experimental Protocols: Determining Thermodynamic Solubility

The most common and reliable method for determining the thermodynamic solubility of a compound is the Shake-Flask Method . This method establishes the equilibrium solubility of a solute in a solvent at a given temperature.

Shake-Flask Method Protocol

Objective: To determine the equilibrium concentration of this compound in a chosen solvent at a specific temperature.

Materials:

-

This compound (pure solid)

-

Solvent of interest (analytical grade)

-

Screw-capped vials or flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter that is compatible with the solvent and does not adsorb the solute.

-

Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of the compound in the same solvent is required for accurate quantification.

-

Data Reporting: Express the solubility in standard units such as mg/mL or g/100mL at the specified temperature.

Mandatory Visualization: Synthesis Pathway and Experimental Workflow

The following diagrams illustrate the synthesis of this compound and the general workflow for solubility determination.

References

In-Depth Technical Guide: Thermal Stability and Degradation Profile of Methyl 4-acetamido-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation profile of Methyl 4-acetamido-2-hydroxybenzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules, namely methyl salicylate and menthyl salicylate, to project a plausible thermal behavior and degradation pathway.

Physicochemical Properties

This compound is a derivative of salicylic acid. A summary of its key physicochemical properties is presented below.

| Property | Value |

| CAS Number | 4093-28-1 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.2 g/mol |

| Melting Point | 146-147 °C |

| Appearance | White to off-white solid |

Projected Thermal Degradation Profile

Based on thermal analysis of the structurally related compound methyl salicylate, a projected thermal degradation profile for this compound is summarized below. It is anticipated that the initial mass loss would be due to the evaporation of the compound, followed by thermal decomposition at higher temperatures.

| Thermal Event | Projected Temperature Range (°C) | Expected Mass Loss | Notes |

| Evaporation | ~100 - 220 | Significant | Based on the boiling point of methyl salicylate, evaporation is a key initial event. The acetamido group may slightly increase the boiling point compared to methyl salicylate. |

| Decomposition | > 230 | Substantial | Decomposition is expected to occur at temperatures above the boiling point, leading to the breakdown of the molecule. For methyl salicylate, this range is 238.3–297.4 °C.[1] |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess thermal stability are provided below.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring the change in mass as a function of temperature.

Objective: To determine the onset of thermal decomposition and to quantify mass loss at different temperatures.

Instrumentation: A simultaneous TG-DTA (Thermogravimetric-Differential Thermal Analysis) unit or a standalone TGA instrument.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

-

-

Data Acquisition: The instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

The onset temperature of decomposition.

-

The temperature ranges of distinct degradation steps.

-

The percentage of mass loss at each step.

-

The final residual mass.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

-

Heating Rate: A constant heating rate, typically 5-10 °C/min, is used.

-

Temperature Program: The sample is heated from a temperature below its expected melting point to a temperature above it.

-

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference pan.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine:

-

Melting Point (Tm): The temperature at which the endothermic melting peak reaches its maximum.

-

Enthalpy of Fusion (ΔHf): The area under the melting peak, which corresponds to the energy required to melt the sample.

-

Visualizations

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is likely to proceed through initial hydrolysis of the ester and amide groups, followed by decarboxylation and further decomposition of the aromatic ring at higher temperatures.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Workflow for Thermal Stability Assessment

The logical flow for a comprehensive thermal stability assessment involves a series of analytical techniques to characterize the material's behavior under thermal stress.

Caption: Experimental workflow for assessing the thermal stability of a pharmaceutical compound.

Conclusion

References

The Multifaceted Biological Activities of N-Acetylated Hydroxybenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylated hydroxybenzoate derivatives represent a significant class of compounds with a broad spectrum of biological activities, ranging from well-established anti-inflammatory and analgesic effects to promising antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the known biological activities of these derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of these versatile molecules.

Introduction

The acetylation of the amino group in aminohydroxybenzoic acids or the hydroxyl group in hydroxybenzoic acids gives rise to N-acetylated hydroxybenzoate derivatives. This structural modification can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to a diverse array of biological effects. The most prominent example is acetylsalicylic acid (aspirin), an N-acetylated derivative of salicylic acid (2-hydroxybenzoic acid), which has been a cornerstone of medicine for over a century.[1] Beyond aspirin, a growing body of research is uncovering the therapeutic potential of other N-acetylated hydroxybenzoate derivatives, including those derived from 3-hydroxybenzoic acid, 4-hydroxybenzoic acid, and various aminobenzoic acids.

This guide will delve into the key biological activities of these compounds, presenting quantitative data in a structured format, providing detailed experimental protocols for their evaluation, and illustrating the key signaling pathways they modulate.

Key Biological Activities and Quantitative Data

The biological activities of N-acetylated hydroxybenzoate derivatives are diverse and include anti-inflammatory, antimicrobial, and anticancer effects. The following tables summarize the available quantitative data for representative compounds.

Anti-inflammatory Activity

The anti-inflammatory properties of N-acetylated hydroxybenzoate derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis.[2]

| Compound | Assay | Target | IC50/Activity | Reference(s) |

| Acetylsalicylic Acid (Aspirin) | Enzyme Inhibition | COX-1 | ~5 µM | [3] |

| Acetylsalicylic Acid (Aspirin) | Enzyme Inhibition | COX-2 | ~200 µM | [3] |

| 5-Acetamido-2-hydroxy benzoic acid derivative (PS3) | Acetic acid-induced writhing (in vivo) | Nociception | 75% inhibition at 50 mg/kg | [4] |

| N-Acetyl-p-aminophenol (Acetaminophen) | Enzyme Inhibition | COX-2 (in some contexts) | Varies | [2] |

Antimicrobial Activity

Several N-acetylated hydroxybenzoate and aminobenzoate derivatives have demonstrated activity against a range of bacterial and fungal pathogens. Their mechanism often involves the disruption of essential metabolic pathways or cell membrane integrity.

| Compound | Microorganism | MIC (µg/mL) | Reference(s) |

| N-acetyl-p-aminobenzoic acid derivatives (Schiff bases) | Staphylococcus aureus (MRSA) | 15.62 µM | [5][6] |

| N-acetyl-p-aminobenzoic acid derivatives (Schiff bases) | Candida albicans | ≥ 7.81 µM | [5][6] |

| 4-Hydroxybenzoic acid | Escherichia coli | 36.00-72.00 | [1] |

| 4-Hydroxybenzoic acid | Staphylococcus aureus | 36.00-72.00 | [1] |

| Acetaminophen | Pseudomonas aeruginosa (biofilm) | Reduction observed | [7] |

| Acetaminophen | Staphylococcus epidermidis (biofilm) | Reduction observed | [7] |

Anticancer Activity

The anticancer potential of N-acetylated hydroxybenzoate derivatives is an emerging area of research. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 | Reference(s) |

| 3-Hydroxybenzoate magnesium (aspirin derivative) | HT-1080 (Fibrosarcoma) | Cytotoxic at 1mM | [8] |

| 4-Hydroxybenzoate magnesium (aspirin derivative) | HT-1080 (Fibrosarcoma) | Cytotoxic at 1mM | [8] |

| Benzoic acid | PC3 (Prostate cancer) | 85.54±3.17 µg/ml (48h) | [1][4] |

| Benzoic acid | HeLa (Cervical cancer) | 670.6±43.26 µg/ml (48h) | [1][4] |

| N-acetyl-p-aminophenol (Acetaminophen) derivatives | MCF-7 (Breast cancer) | Inhibition reported | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of N-acetylated hydroxybenzoate derivatives.

Synthesis of N-Acetyl-4-aminobenzoic Acid

This protocol describes a representative method for the N-acetylation of an aminobenzoic acid derivative.

Materials:

-

4-aminobenzoic acid

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Dichloromethane or Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (1.0 equivalent) in anhydrous pyridine.[10]

-

Cool the solution to 0 °C in an ice bath.[10]

-

Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.[10]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Test compound (N-acetylated hydroxybenzoate derivative)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile pipette tips

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.

-

Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with 100 µL of the diluted inoculum.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[1]

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing the formation of formazan crystals.[1]

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

-

Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[1][2]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Test compound

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Administer the test compound to the rats via an appropriate route (e.g., intraperitoneal or oral).

-

After a set period (e.g., 30 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of N-acetylated hydroxybenzoate derivatives are mediated through their interaction with various cellular signaling pathways.

Inhibition of Cyclooxygenase (COX) Pathway

A primary mechanism of anti-inflammatory action for compounds like aspirin is the irreversible inhibition of COX-1 and COX-2 enzymes. This is achieved through the acetylation of a serine residue in the active site of the enzyme, which blocks the entry of the substrate, arachidonic acid.

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in inflammation. Aspirin has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory effects. This inhibition can occur through the prevention of IκB phosphorylation, which is a critical step for NF-κB activation.[11]

Induction of Apoptosis

Some N-acetylated hydroxybenzoate derivatives have demonstrated the ability to induce apoptosis in cancer cells. This process can be mediated through the activation of the caspase cascade, a series of proteases that execute programmed cell death.

Metabolic Pathway of N-Acetylated Hydroxybenzoates

N-acetylated hydroxybenzoate derivatives undergo metabolic transformation in the body, primarily in the liver. This process often involves cytochrome P450 (CYP) enzymes for oxidation and subsequent conjugation reactions for excretion.

Conclusion

N-acetylated hydroxybenzoate derivatives are a promising class of compounds with a wide range of biological activities that are of significant interest to the pharmaceutical and life sciences industries. Their well-established anti-inflammatory effects, coupled with emerging evidence of their antimicrobial and anticancer properties, underscore their therapeutic potential. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the further exploration and development of these versatile molecules. Future research should focus on synthesizing and screening a broader library of these derivatives to establish more comprehensive structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for various therapeutic targets.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. ijrdt.org [ijrdt.org]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antibiofilm activity of Acetylsalicylic acid, Mefenamic acid, Acetaminophen against biofilms formed by P. aeruginosa and S. epidermidis [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of the Methyl 4-acetamido-2-hydroxybenzoate Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Methyl 4-acetamido-2-hydroxybenzoate core scaffold, a salicylic acid derivative, represents a promising starting point for the development of novel therapeutic agents. While primarily recognized as a key intermediate in the synthesis of the gastroprokinetic agent Mosapride, recent research into its analogous structures suggests a broader therapeutic relevance. This technical guide consolidates the current understanding of this scaffold, focusing on its synthesis, potential anti-inflammatory, antimicrobial, and anticancer activities, largely inferred from its derivatives. Detailed experimental protocols and conceptual signaling pathways are provided to facilitate further research and drug discovery efforts in this area.

Introduction

This compound is a small organic molecule with the chemical formula C₁₀H₁₁NO₄.[1] Structurally, it is the methyl ester of 4-acetamidosalicylic acid.[1] Its significance in medicinal chemistry has been historically linked to its role as a precursor in pharmaceutical manufacturing.[1][2] However, the well-established biological activities of salicylic acid and its derivatives, including their anti-inflammatory, analgesic, and more recently discovered anticancer properties, have prompted a closer examination of the therapeutic potential inherent in the this compound scaffold itself.[2] This document aims to provide a comprehensive overview of the existing knowledge and potential research directions for this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound is a well-documented process, typically achieved through the acetylation of Methyl 4-amino-2-hydroxybenzoate.[3]

Synthetic Protocol

A common and efficient method involves the reaction of Methyl 4-amino-2-hydroxybenzoate with acetyl chloride in the presence of a base, such as sodium bicarbonate, in a biphasic solvent system.[3]

Materials:

-

Methyl 4-amino-2-hydroxybenzoate

-

Ethyl acetate

-

Water

-

Sodium bicarbonate

-

Acetyl chloride

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Methyl 4-amino-2-hydroxybenzoate in ethyl acetate.

-

Add a solution of sodium bicarbonate in water to the mixture.

-

Cool the biphasic mixture to 0°C with stirring.

-

Slowly add acetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to gradually warm to room temperature and continue stirring for approximately 2 hours.

-

After the reaction is complete, separate the organic and aqueous layers.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the final product, this compound, typically as a white solid.[3]

Therapeutic Relevance: Inferred from Derivatives

Direct pharmacological data for this compound is scarce in publicly available literature. However, studies on its close structural analogs, particularly 5-acetamido-2-hydroxy benzoic acid, provide compelling evidence for the potential therapeutic activities of this scaffold.

Anti-inflammatory and Analgesic Activity

Derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated as novel non-steroidal anti-inflammatory drugs (NSAIDs).[4] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[5]

Key Findings from Derivatives:

-

In-silico studies on 5-acetamido-2-hydroxy benzoic acid derivatives have shown a good binding affinity for the COX-2 receptor.[4]

-

In-vivo studies using animal models (acetic acid-induced writhing and hot plate tests) have demonstrated significant analgesic effects for these derivatives.[4]

This suggests that the this compound scaffold may also possess COX-2 inhibitory properties.

Anticancer Activity

Salicylic acid and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[6] The anti-proliferative activity of alkylated salicylic acid derivatives against HeLa cervical cancer cells has been demonstrated, with some derivatives showing greater potency than salicylic acid itself.[7]

Table 1: Cytotoxicity of Salicylic Acid Derivatives against HeLa Cells

| Compound | IC₅₀ (µg/mL) |

| Salicylic Acid | 39.968 |

| Methyl Salicylate | 28.742 |

| Ethyl Salicylate | 22.845 |

| Butyl Salicylate | 19.863 |

| Isoamyl Salicylate | 18.921 |

| Octyl Salicylate | 35.193 |

| Data from in-vitro MTT assay.[6][7] |

While direct data for this compound is unavailable, the trend observed with other salicylic acid esters suggests that this scaffold is a worthwhile candidate for anticancer screening.

Antimicrobial Activity

Benzamide derivatives, a class to which this compound belongs, have been reported to possess a broad spectrum of antimicrobial activities.[8] Studies on various N-substituted benzamides have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[8]

Table 2: Antimicrobial Activity of N-Substituted Benzamide Derivatives

| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

| 5a (N-(4-hydroxyphenyl)benzamide) | Bacillus subtilis | 25 | 6.25 |

| Escherichia coli | 31 | 3.12 | |

| 6b (N-(p-tolyl)benzamide) | Bacillus subtilis | 24 | 6.25 |

| Escherichia coli | 24 | 3.12 | |

| 6c (N-(4-bromophenyl)benzamide) | Bacillus subtilis | 24 | 6.25 |

| Escherichia coli | 24 | 3.12 | |

| Data from in-vitro antimicrobial screening.[8] |

These findings suggest that the this compound scaffold warrants investigation for its potential antimicrobial properties.

Experimental Protocols

The following are detailed methodologies for key in-vitro assays to evaluate the therapeutic potential of the this compound scaffold.

COX-2 Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

Materials:

-

COX-2 inhibitor screening kit (commercial)

-

Test compound (this compound)

-

Appropriate solvent (e.g., DMSO)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Dissolve the test compound in a suitable solvent to create a stock solution. Prepare serial dilutions to achieve the desired test concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, a COX-2 enzyme solution, and the test compound dilutions. Include a no-inhibitor control and a known COX-2 inhibitor as a positive control.

-

Initiation of Reaction: Add arachidonic acid (the substrate) to all wells to initiate the enzymatic reaction.

-

Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria.

Materials:

-

Target cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound

-

96-well microtiter plate

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the test compound that shows no visible growth (turbidity) after incubation. This can be determined visually or by measuring the optical density.[9][10]

Conclusion and Future Directions

The this compound scaffold holds considerable, yet largely unexplored, therapeutic potential. While its primary current application is as a synthetic intermediate, the biological activities of its close derivatives strongly suggest that this core structure is a promising starting point for the development of novel anti-inflammatory, anticancer, and antimicrobial agents.

Future research should focus on the direct biological evaluation of this compound to establish its intrinsic activity and to validate the inferences drawn from its derivatives. Structure-activity relationship (SAR) studies, involving the synthesis and screening of a library of analogs, will be crucial in optimizing the therapeutic properties of this scaffold. Furthermore, elucidation of the specific molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their mechanism of action and guide future drug development efforts. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating such investigations.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 4093-28-1 | Benchchem [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. benchchem.com [benchchem.com]

- 7. scialert.net [scialert.net]

- 8. nanobioletters.com [nanobioletters.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 4-acetamido-2-hydroxybenzoate

This technical guide provides a comprehensive overview of Methyl 4-acetamido-2-hydroxybenzoate, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physical and spectral properties, and its significant role in the production of therapeutic agents.

While the primary application of this compound is as a precursor in multi-step syntheses, a thorough understanding of its characteristics is crucial for process optimization and quality control. This guide consolidates available technical data to serve as a valuable resource for professionals in the field.

Discovery and History

The initial discovery and first reported synthesis of this compound are not extensively documented in readily available historical scientific literature. Its prominence in chemical and pharmaceutical literature appears to be closely tied to its utility as a building block for more complex molecules, most notably the gastroprokinetic agent, Mosapride.[1] The compound is also identified as "Ethopabate Related Compound A" in some contexts, suggesting its relevance as a reference standard in the analysis of the veterinary drug Ethopabate.[2]

Physicochemical and Spectral Data

A summary of the known physical and spectral properties of this compound is presented below. It is important to note that some of the listed physical properties are predicted values from computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | [3] |

| Molecular Weight | 209.20 g/mol | [3] |

| Appearance | Light brown solid | [2] |

| Melting Point | 146-147 °C | [1] |

| Boiling Point (Predicted) | 405.1 ± 35.0 °C | [1] |

| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

Table 2: Spectral Data for this compound

| Spectrum Type | Data | Source |

| ¹H NMR (CDCl₃) | δ 10.86 (bs, 1H), 7.78 (d, J=8.6 Hz, 1H), 7.23 (s, 1H), 7.16 (bs, 1H), 7.10 (d, J=8.6 Hz, 1H), 3.92 (s, 3H), 2.19 (s, 3H) | [4] |

| Mass Spectrum (m/z) | 208 (M+H)⁺ | [4] |

Note: Comprehensive, experimentally verified ¹³C NMR and IR spectral data are not consistently available in the surveyed literature.

Experimental Protocols

The most commonly cited synthesis of this compound involves the acetylation of Methyl 4-amino-2-hydroxybenzoate. The following is a detailed experimental protocol based on published methods.[4]

Synthesis of this compound

Materials:

-

Methyl 4-amino-2-hydroxybenzoate

-

Ethyl acetate

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Acetyl chloride (CH₃COCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of Methyl 4-amino-2-hydroxybenzoate (50.7 g, 303.6 mmol) in ethyl acetate (750 mL) is prepared in a suitable reaction vessel.

-

To this is added a solution of sodium bicarbonate (34.9 g, 415.5 mmol) in water (250 mL).

-

The biphasic mixture is cooled to 0 °C with stirring.

-

Acetyl chloride (29.7 mL, 415.5 mmol) is added dropwise to the cooled mixture over a period of 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The organic and aqueous layers are then separated.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed from the organic layer under reduced pressure to yield the crude product.

-

The resulting solid is this compound. A typical reported yield is approximately 99%.[4]

Role in Pharmaceutical Synthesis

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Mosapride.[1] Mosapride is a selective 5-HT₄ receptor agonist, which enhances gastrointestinal motility and is used in the treatment of various digestive disorders.[5][6]

The synthesis of Mosapride from this compound involves several subsequent chemical transformations. The workflow diagram below illustrates the pivotal position of this compound in this synthetic pathway.

Caption: Synthetic workflow for Mosapride highlighting the role of this compound.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield any studies detailing the specific biological activity or mechanism of action of this compound itself. Its role is consistently reported as a synthetic intermediate.[1][3] Therefore, a diagram of a biological signaling pathway directly involving this compound cannot be provided.

The biological activity of the final product, Mosapride, is well-characterized. It acts as a selective agonist of the serotonin 5-HT₄ receptors in the gastrointestinal tract, which leads to the release of acetylcholine and subsequent enhancement of gastric motility.[5] Mosapride has also been shown to have some antagonistic effects on 5-HT₃ receptors.[6] However, these biological effects are attributed to the final molecular structure of Mosapride and not to the intermediate, this compound.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its essential role as an intermediate in the synthesis of Mosapride. This guide has provided a detailed overview of its synthesis, along with a compilation of its known physical and spectral properties. While information regarding its initial discovery and its own biological activity is limited, its importance in the production of a key therapeutic agent is well-established. The provided experimental protocol and summary of data offer a valuable resource for chemists and researchers working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. What is the mechanism of Mosapride Citrate Hydrate? [synapse.patsnap.com]

- 6. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Mosapride Utilizing Methyl 4-acetamido-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a key intermediate of Mosapride, 4-acetamido-5-chloro-2-ethoxybenzoic acid, starting from Methyl 4-acetamido-2-hydroxybenzoate. Mosapride is a selective 5-HT4 receptor agonist, acting as a gastroprokinetic agent to enhance gastrointestinal motility.[1][2][3] The protocol herein is adapted from established synthetic routes for analogous compounds and is presented with detailed experimental procedures, quantitative data summarization, and visual aids to facilitate understanding and replication in a laboratory setting.[4][5]

Introduction

Mosapride is a substituted benzamide that selectively stimulates serotonin 5-HT4 receptors in the gastrointestinal tract.[1][2] This agonistic activity promotes the release of acetylcholine, a neurotransmitter that enhances smooth muscle contraction and accelerates gastric emptying.[1][2] Its prokinetic effects make it a valuable therapeutic agent for conditions such as gastroesophageal reflux disease (GERD) and functional dyspepsia.[1] this compound serves as a crucial starting material in a multi-step synthesis of Mosapride.[6][7] This protocol focuses on the initial critical steps: the ethylation of the hydroxyl group and the subsequent chlorination of the aromatic ring to yield 4-acetamido-5-chloro-2-ethoxybenzoic acid, a direct precursor for amidation with the morpholine side chain.

Signaling Pathway of Mosapride

Mosapride's mechanism of action involves the potentiation of cholinergic signaling in the enteric nervous system. The diagram below illustrates this pathway.

Caption: Signaling pathway of Mosapride, a 5-HT4 receptor agonist.

Synthetic Workflow

The synthesis of the Mosapride intermediate from this compound involves a three-step process: ethylation, chlorination, and hydrolysis. The following diagram outlines the experimental workflow.

Caption: Workflow for the synthesis of the Mosapride intermediate.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on reported literature for analogous compounds.

| Step | Reaction | Starting Material | Product | Reported Yield (%) |

| 1 | Ethylation | This compound | Methyl 4-acetamido-2-ethoxybenzoate | ~95% |

| 2 | Chlorination | Methyl 4-acetamido-2-ethoxybenzoate | Methyl 4-acetamido-5-chloro-2-ethoxybenzoate | ~97% |

| 3 | Hydrolysis | Methyl 4-acetamido-5-chloro-2-ethoxybenzoate | 4-acetamido-5-chloro-2-ethoxybenzoic acid | ~94% |

Experimental Protocols

Step 1: Synthesis of Methyl 4-acetamido-2-ethoxybenzoate (Ethylation)

-

Reagents and Materials:

-

This compound

-

Bromoethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Buchner funnel and filter paper

-

-

Procedure:

-

To a round-bottom flask, add this compound.

-

Add DMF to dissolve the starting material.

-

Add anhydrous potassium carbonate to the solution.

-

While stirring, add bromoethane dropwise to the mixture.

-

Attach a condenser and heat the reaction mixture to 90-100°C for 8 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold deionized water with stirring.

-

A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with deionized water.

-

Dry the product under vacuum to obtain Methyl 4-acetamido-2-ethoxybenzoate as a white solid.

-

Step 2: Synthesis of Methyl 4-acetamido-5-chloro-2-ethoxybenzoate (Chlorination)

-

Reagents and Materials:

-

Methyl 4-acetamido-2-ethoxybenzoate

-

N-Chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Reaction vessel

-

Stirring apparatus

-

Heating apparatus

-

-

Procedure:

-

In a reaction vessel, dissolve Methyl 4-acetamido-2-ethoxybenzoate in DMF.

-

Add N-Chlorosuccinimide (NCS) to the solution.

-

Heat the reaction mixture to approximately 80°C and maintain for 2 hours with stirring.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into deionized water to precipitate the product.

-

Filter the resulting solid, wash with water, and dry to yield Methyl 4-acetamido-5-chloro-2-ethoxybenzoate.

-

Step 3: Synthesis of 4-acetamido-5-chloro-2-ethoxybenzoic acid (Hydrolysis)

-

Reagents and Materials:

-

Methyl 4-acetamido-5-chloro-2-ethoxybenzoate

-

Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Deionized water

-

Round-bottom flask with reflux condenser

-

pH paper or meter

-

-

Procedure:

-

Suspend Methyl 4-acetamido-5-chloro-2-ethoxybenzoate in a mixture of ethanol and water in a round-bottom flask.

-

Add sodium hydroxide solution to the suspension.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.

-

A precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water.

-

Dry the product to obtain 4-acetamido-5-chloro-2-ethoxybenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). A reported yield for this step is 94.1%.[1]

-

Concluding Remarks

The protocol described provides a comprehensive guide for the synthesis of a key Mosapride intermediate from this compound. The procedures are based on established chemical transformations and offer high yields. Researchers should adhere to standard laboratory safety practices when handling all chemicals. The successful synthesis of this intermediate is a critical step in the total synthesis of Mosapride, a significant gastroprokinetic agent.

References

- 1. CN1526700A - Synthesis of Important intermediate for mosapride citrate - Google Patents [patents.google.com]

- 2. CN110143892A - The preparation method of Mosapride intermediate - Google Patents [patents.google.com]

- 3. CN111349052B - Synthesis method of mosapride citrate - Google Patents [patents.google.com]

- 4. Novel synthesis method and intermediate for 2-ethoxy-4-amino-5-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. CN1226295C - Synthesis of Important intermediate for mosapride citrate - Google Patents [patents.google.com]

Application Notes and Protocols: Methyl 4-acetamido-2-hydroxybenzoate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-acetamido-2-hydroxybenzoate is a versatile chemical intermediate with significant applications in the pharmaceutical industry. Its unique structure, featuring a salicylic acid backbone with acetamido and methyl ester functionalities, makes it a valuable precursor for the synthesis of a variety of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its role in the synthesis of gastrointestinal prokinetic agents and other pharmacologically relevant compounds.

Chemical Properties and Spectroscopic Data

This compound is a light brown solid.[1] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4093-28-1 | [2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [2] |

| Molecular Weight | 209.20 g/mol | [2] |

| Melting Point | 146-147 °C | [3] |

| Appearance | Light Brown Solid | [1] |

| Storage | 2-8°C, Refrigerator, Inert atmosphere | [3][4] |

Spectroscopic Data:

| Spectrum Type | Data | Reference |

| ¹H-NMR (CDCl₃) | δ 10.86 (s, 1H), 7.78 (d, J=8.6 Hz, 1H), 7.23 (s, 1H), 7.16 (br s, 1H), 7.10 (d, J=8.6 Hz, 1H), 3.92 (s, 3H), 2.19 (s, 3H) | [5][6] |

| Mass Spectrum (m/z) | 208 (MH)⁺ | [5][6] |

| ¹³C-NMR (Predicted) | Data not explicitly found in search results, but would be predicted based on the structure. | |

| IR (Predicted) | Data not explicitly found in search results, but would show characteristic peaks for O-H, N-H, C=O (ester and amide), and aromatic C-H and C=C bonds. |

Synthesis of this compound

A common and high-yielding synthesis of this compound involves the acetylation of Methyl 4-amino-2-hydroxybenzoate.[5][6]

Experimental Protocol: Synthesis of this compound

Materials:

-